1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Description
1-Benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core substituted with a benzyl group at position 1 and a thiophen-2-yl group at position 2. The dione functional groups at positions 4 and 6 contribute to its electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15-12-13(11-7-4-8-22-11)18-19(14(12)16(21)17-15)9-10-5-2-1-3-6-10/h1-8,12-14,18H,9H2,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJUMYAFCQFLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=CS4)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801103730 | |
| Record name | 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1005122-85-9 | |
| Record name | 1-benzyl-3-thiophen-2-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the benzyl and thienyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness arises from its substitution pattern and fused-ring system. Below is a structural comparison with key analogs:
Key Observations :
- Trifluoromethyl substitution (as in ) increases metabolic stability but may reduce solubility compared to the target’s thiophene.
Implications for Target Compound :
- The thiophene moiety may confer unique activity against oxidative stress or microbial targets due to its electron-rich nature .
- Lack of polar groups (e.g., hydroxyl or methoxy) in the target compound suggests lower solubility but improved membrane permeability compared to .
Physicochemical Properties
Data from structurally related compounds:
Trends :
- Higher molecular weight correlates with reduced solubility but increased binding affinity in hydrophobic pockets .
- The target’s thiophene may slightly lower LogP compared to trifluoromethyl analogs, balancing lipophilicity and bioavailability.
Insights :
- The target compound’s synthesis may face challenges in regioselective thiophene substitution, similar to phenyl-group incorporation in .
- Photochemical methods (as in ) could offer greener alternatives but remain underexplored for this scaffold.
Biological Activity
1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H15N3O2S
- Molecular Weight : 313.4 g/mol
- CAS Registry Number : 1005122-85-9
Anti-inflammatory Activity
Research into the biological activity of pyrazole derivatives has indicated that compounds within this class exhibit anti-inflammatory properties. For instance, a study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure of this compound suggests potential interactions with these enzymes based on its molecular conformation and functional groups present .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that this compound may scavenge free radicals effectively, contributing to its protective effects against cellular damage .
Antimicrobial Activity
In vitro studies have shown that certain pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, the presence of the thiophene moiety in its structure could enhance its interaction with microbial targets, potentially leading to significant antimicrobial effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.
| Technique | Details |
|---|---|
| NMR | Chemical shifts indicate the presence of specific hydrogen environments in the molecule. |
| IR | Characteristic peaks correlate with functional groups present in the compound. |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazole derivatives:
- Anti-inflammatory Studies :
- Antioxidant Studies :
- Antimicrobial Studies :
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 1-benzyl-3-(thiophen-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione?
Answer:
Key parameters include:
- Solvent selection : Ethanol or DMF for solubility and reaction efficiency .
- Temperature control : Reflux conditions (~80°C) to drive cyclization .
- Catalyst optimization : Transition metals (e.g., Pd or Cu) for cross-coupling steps .
- Purification : Column chromatography (silica gel with petrol/ether/DCM mixtures) and recrystallization (DMF-EtOH) .
- Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .
Basic: Which analytical techniques are most suitable for confirming the stereochemistry and molecular structure?
Answer:
- Single-crystal X-ray diffraction : Determines absolute configuration (e.g., as used for pyrrolo[3,4-d]isoxazole derivatives) .
- 2D NMR (COSY, NOESY) : Resolves spatial relationships and stereochemistry .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced: How can researchers address discrepancies in reported biological activities between in vitro and cellular assays?
Answer:
- Permeability assessment : Use PAMPA or Caco-2 models to evaluate cellular uptake .
- Metabolic stability : Incubate with liver microsomes to identify degradation metabolites .
- Off-target profiling : Kinome-wide screening to rule out nonspecific interactions .
- Orthogonal validation : Surface plasmon resonance (SPR) for direct binding kinetics .
Advanced: What methodologies are recommended for comparative structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify benzyl (N1) and thiophene (C3) groups to assess electronic effects .
- Isosteric replacements : Test furan vs. thiophene to evaluate heterocycle contributions .
- Hammett analysis : Correlate substituent σ-values with activity trends .
- Molecular docking : Predict binding modes against targets like kinases or GPCRs .
Advanced: How should stability studies be designed to assess degradation pathways?
Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .
- Photostability : Follow ICH Q1B guidelines using UV/visible light exposure .
- Analytical monitoring : LC-MS/MS to identify degradation products; compare with synthetic standards .
Basic: What are optimal storage conditions for long-term stability?
Answer:
- Solid state : Store under argon at -20°C in amber glass vials with desiccants (silica gel) .
- Solution stability : Use anhydrous DMSO aliquots (≤10 mM) and limit freeze-thaw cycles (<3) .
- Purity checks : Quarterly HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced: How to resolve contradictions in synthetic yields (e.g., 40–78%) for related derivatives?
Answer:
- Multivariate analysis : Vary catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and stoichiometry .
- Design of experiments (DoE) : Apply response surface methodology to identify critical factors .
- Scale-up validation : Reproduce under controlled conditions (e.g., inert atmosphere) .
Basic: Which biological assays are appropriate for initial pharmacological screening?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
